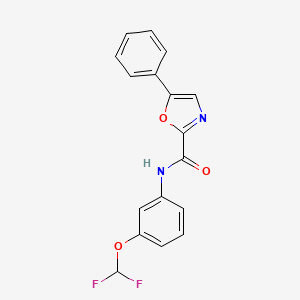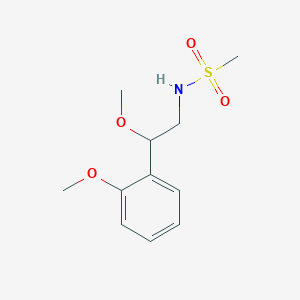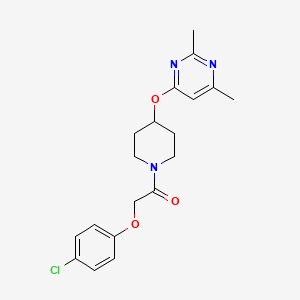
N-(3-(difluoromethoxy)phenyl)-5-phenyloxazole-2-carboxamide
カタログ番号 B2754406
CAS番号:
1788589-75-2
分子量: 330.291
InChIキー: XKTUZAZFYJFHCN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-(difluoromethoxy)phenyl)-5-phenyloxazole-2-carboxamide” is a complex organic compound. It contains an oxazole ring, which is a five-membered ring containing two carbon atoms, one nitrogen atom, and one oxygen atom . The compound also contains a difluoromethoxy group and a phenyl group attached to the oxazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxazole ring, for example, would contribute to the compound’s rigidity and potentially its reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The oxazole ring, for instance, might undergo reactions at the carbon-carbon double bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .科学的研究の応用
Environmental Persistence and Toxicity
- Perfluoroalkyl Substances (PFAAs) : Studies have investigated the environmental persistence and human exposure to perfluoroalkyl substances, highlighting concerns about their widespread presence and potential health impacts. For instance, research on serum levels of PFAAs in Chinese pregnant women and their associations with medical parameters suggests potential health risks to both mothers and fetuses due to exposure to these chemicals (Jiang et al., 2014).
Metabolic Pathways and Excretion
- Synthetic Cannabinoids : Research into the metabolism and excretion of synthetic cannabinoids reveals how structural variations, including lipophilicity and functional groups, affect their pharmacokinetics. This includes their blood concentrations and urinary excretion patterns, providing insights into how similar compounds might be metabolized and eliminated from the body (Kakehashi et al., 2019).
Drug Disposition and Pharmacokinetics
- Pharmacokinetics of Novel Compounds : Studies on the disposition and metabolism of novel pharmaceutical compounds, such as the orexin receptor antagonist SB-649868, offer insights into the pharmacokinetics of new drugs. These include absorption, distribution, metabolism, and excretion, critical factors in drug development and safety assessment (Renzulli et al., 2011).
Potential Uremic Toxins
- Uremic Toxins : The identification and characterization of potential uremic toxins, such as N-methyl-2-pyridone-5-carboxamide, underline the importance of understanding the toxicological impact of various compounds that accumulate in the body due to impaired renal function. This highlights the broader context of chemical safety and health implications (Rutkowski et al., 2003).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-[3-(difluoromethoxy)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O3/c18-17(19)23-13-8-4-7-12(9-13)21-15(22)16-20-10-14(24-16)11-5-2-1-3-6-11/h1-10,17H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTUZAZFYJFHCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CC(=CC=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(difluoromethoxy)phenyl)-5-phenyloxazole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![N-(5-chloro-2-methylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2754323.png)




![9-(3-hydroxypropyl)-3-phenyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2754333.png)
![3-bromo-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2754334.png)



![2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2754340.png)


